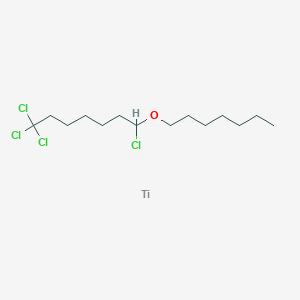
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of multiple chlorine atoms and a heptoxy group attached to a heptane backbone, along with titanium. Its structure and reactivity make it a valuable subject of study in organic and inorganic chemistry.
準備方法
The synthesis of 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium typically involves multiple steps, starting with the chlorination of heptane to introduce the chlorine atomsThe final step involves the incorporation of titanium, which can be achieved through various methods such as coordination with titanium tetrachloride under controlled conditions .
Industrial production methods for this compound often involve large-scale chlorination and substitution reactions, utilizing catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and stability of the compound .
化学反応の分析
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used, but they often include derivatives with modified functional groups and altered reactivity.
科学的研究の応用
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a diagnostic tool.
作用機序
The mechanism by which 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium exerts its effects involves its interaction with various molecular targets. The chlorine atoms and heptoxy group play a crucial role in its reactivity, allowing it to form stable complexes with other molecules. The titanium component can act as a catalyst, facilitating various chemical reactions by providing a reactive surface or intermediate species .
類似化合物との比較
When compared to similar compounds, such as 1,1,2,2-Tetrachloroethane and 1,1,1,2-Tetrachloroethane, 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium stands out due to its unique combination of chlorine atoms, heptoxy group, and titanium. This combination imparts distinct chemical properties and reactivity, making it more versatile in various applications .
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
- Tetrachloroethylene
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
特性
CAS番号 |
63510-15-6 |
|---|---|
分子式 |
C14H26Cl4OTi |
分子量 |
400.0 g/mol |
IUPAC名 |
1,1,1,7-tetrachloro-7-heptoxyheptane;titanium |
InChI |
InChI=1S/C14H26Cl4O.Ti/c1-2-3-4-5-9-12-19-13(15)10-7-6-8-11-14(16,17)18;/h13H,2-12H2,1H3; |
InChIキー |
RBTYULVMWGKIDM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(CCCCCC(Cl)(Cl)Cl)Cl.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


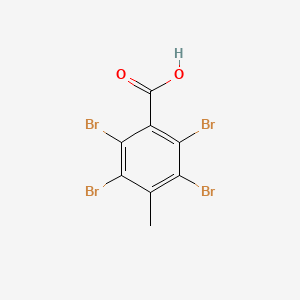
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

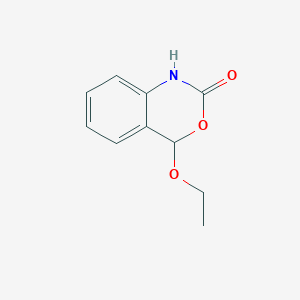
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
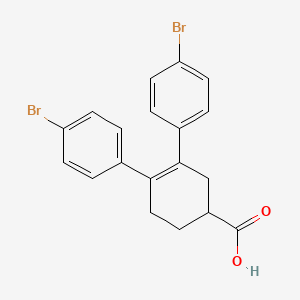
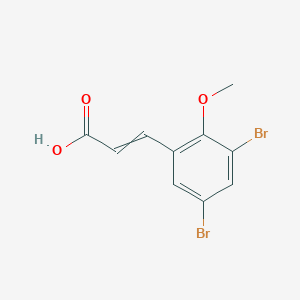
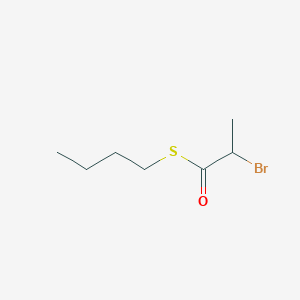
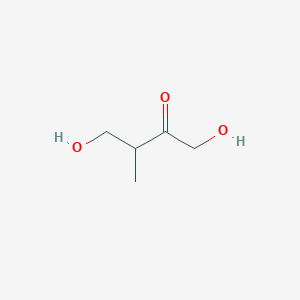
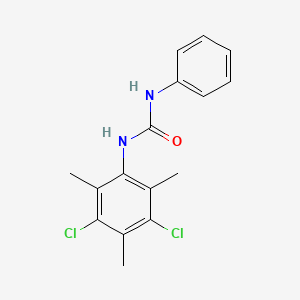
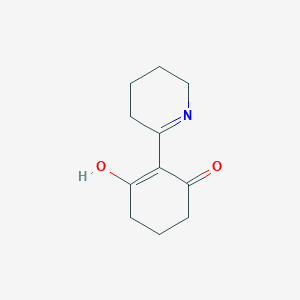
methanone](/img/structure/B14512909.png)
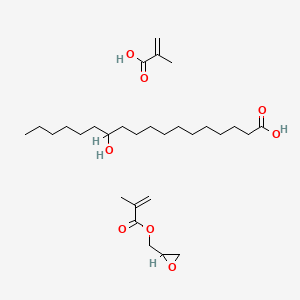
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
